
(2r)-n1,n1-Dimethyl-1,2-butanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N1,N1-Dimethyl-1,2-butanediamine is an organic compound with the molecular formula C6H16N2 It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N1,N1-Dimethyl-1,2-butanediamine typically involves the reduction of corresponding nitriles or amides. One common method is the catalytic hydrogenation of N,N-dimethyl-2-aminobutanenitrile using a palladium catalyst under high pressure and temperature. Another approach involves the reductive amination of 2-butanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions as laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness. Key factors include the choice of catalyst, reaction temperature, pressure, and the purity of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N1,N1-Dimethyl-1,2-butanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be further reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often occur in the presence of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces primary amines.
Substitution: Produces substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(2R)-N1,N1-Dimethyl-1,2-butanediamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of polymers, resins, and other materials requiring chiral diamines.
Wirkmechanismus
The mechanism of action of (2R)-N1,N1-Dimethyl-1,2-butanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-N1,N1-Dimethyl-1,2-butanediamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
N,N-Dimethyl-1,2-ethanediamine: A shorter-chain analogue with different reactivity and applications.
N,N-Dimethyl-1,3-propanediamine: A longer-chain analogue with distinct chemical behavior.
Uniqueness
(2R)-N1,N1-Dimethyl-1,2-butanediamine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand or building block makes it valuable in asymmetric synthesis and other applications requiring enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C6H16N2 |
|---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
(2R)-1-N,1-N-dimethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
AKRUIVSMWDCKNI-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@H](CN(C)C)N |
Kanonische SMILES |
CCC(CN(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


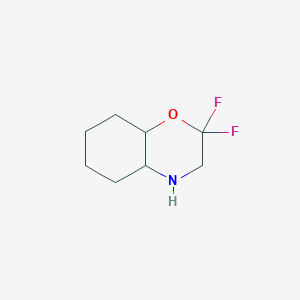
![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)
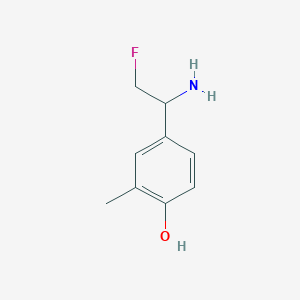
![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)

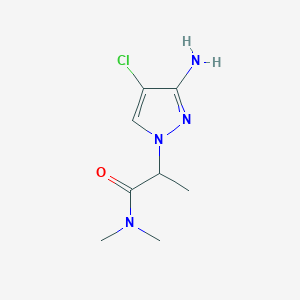
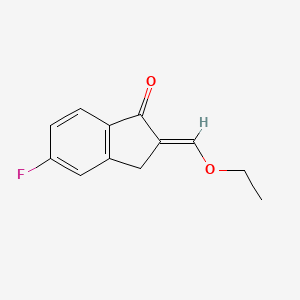
amine](/img/structure/B13306591.png)
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
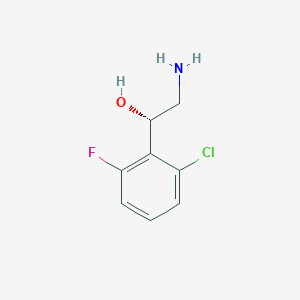
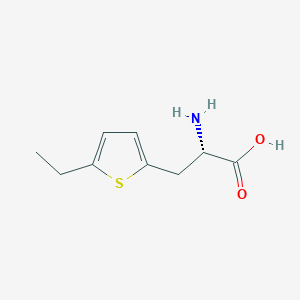
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol](/img/structure/B13306626.png)

